molecular formula C24H17ClN6O B11030164 7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11030164
M. Wt: 440.9 g/mol
InChI Key: MFWVBJGEWPYGIP-UHFFFAOYSA-N
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Description

7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that features an indole moiety, a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, and a phenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the construction of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core. The final step involves the coupling of the indole derivative with the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to the modulation of cellular processes. The compound may inhibit certain enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:

The uniqueness of 7-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one lies in its specific combination of functional groups, which may confer unique biological properties and applications.

Properties

Molecular Formula

C24H17ClN6O

Molecular Weight

440.9 g/mol

IUPAC Name

11-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C24H17ClN6O/c25-17-6-7-20-18(12-17)16(13-26-20)8-10-30-11-9-21-19(23(30)32)14-27-24-28-22(29-31(21)24)15-4-2-1-3-5-15/h1-7,9,11-14,26H,8,10H2

InChI Key

MFWVBJGEWPYGIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCC5=CNC6=C5C=C(C=C6)Cl

Origin of Product

United States

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